REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[CH2:14](O)[CH3:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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|
Quantity
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59.5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Name
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Quantity
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500 mL
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Type
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reactant
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Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated under reduced pressure to 200 ml
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Type
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ADDITION
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Details
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diluted with 200 ml of water and neutralized with concentrated ammonium hydroxide
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Type
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EXTRACTION
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Details
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This aqueous mixture is extracted 3 times with chloroform
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Type
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CONCENTRATION
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Details
|
Concentration and decolorization of the chloroform
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |